![molecular formula C15H16ClN5O2 B2417002 8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 838866-39-0](/img/structure/B2417002.png)
8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
- Researchers have explored the antiproliferative effects of this compound against cancer cells. Its unique structure and potential interactions with cellular pathways make it an interesting candidate for further investigation in cancer therapy .
- Preliminary studies suggest that this compound may exhibit antiviral properties. Investigations have focused on its ability to inhibit viral replication or entry, particularly against RNA viruses .
- The compound’s structure hints at potential anti-inflammatory effects. Researchers have studied its impact on inflammatory pathways, including cytokine modulation and NF-κB inhibition .
- Given its purine-based scaffold, investigations have explored whether this compound could protect neurons from oxidative stress, inflammation, or excitotoxicity. Neurodegenerative diseases like Alzheimer’s and Parkinson’s are areas of interest .
- The compound’s carbamoylhydrazine moiety suggests possible enzyme inhibition. Researchers have probed its interactions with specific enzymes, such as kinases or proteases, to understand its potential therapeutic applications .
- Computational studies have utilized this compound as a scaffold for designing novel derivatives. By modifying its substituents, researchers aim to enhance its pharmacological properties, such as bioavailability, selectivity, and potency .
Anticancer Potential
Antiviral Activity
Anti-inflammatory Properties
Neuroprotective Effects
Enzyme Inhibition
Drug Design and Optimization
properties
IUPAC Name |
8-[[(2-chlorophenyl)methylamino]methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c1-20-13-12(14(22)21(2)15(20)23)18-11(19-13)8-17-7-9-5-3-4-6-10(9)16/h3-6,17H,7-8H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJSUUZUTUVBFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CNCC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
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